Cas no 1153369-13-1 (4-(3,4-difluorophenoxy)butan-1-amine)

4-(3,4-Difluorophenoxy)butan-1-amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a butylamine linker and a 3,4-difluorophenoxy moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, which can be advantageous in drug design. Its well-defined chemical properties and reactivity make it suitable for further functionalization, enabling applications in the development of novel therapeutic agents or specialty chemicals. High purity and consistent quality ensure reliable performance in synthetic workflows.
4-(3,4-difluorophenoxy)butan-1-amine structure
1153369-13-1 structure
Product name:4-(3,4-difluorophenoxy)butan-1-amine
CAS No:1153369-13-1
MF:C10H13F2NO
MW:201.213129758835
MDL:MFCD12137005
CID:5176631
PubChem ID:43554730

4-(3,4-difluorophenoxy)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Butanamine, 4-(3,4-difluorophenoxy)-
    • 4-(3,4-difluorophenoxy)butan-1-amine
    • MDL: MFCD12137005
    • Inchi: 1S/C10H13F2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2
    • InChI Key: DVGXSDZPIANOBV-UHFFFAOYSA-N
    • SMILES: C(N)CCCOC1=CC=C(F)C(F)=C1

4-(3,4-difluorophenoxy)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-242796-0.1g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1 95%
0.1g
$553.0 2024-06-19
Enamine
EN300-242796-0.05g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1 95%
0.05g
$528.0 2024-06-19
Enamine
EN300-242796-10g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1
10g
$2701.0 2023-09-15
Enamine
EN300-242796-10.0g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1 95%
10.0g
$2701.0 2024-06-19
Enamine
EN300-242796-0.25g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1 95%
0.25g
$579.0 2024-06-19
Enamine
EN300-242796-1.0g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1 95%
1.0g
$628.0 2024-06-19
Enamine
EN300-242796-2.5g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1 95%
2.5g
$1230.0 2024-06-19
Enamine
EN300-242796-5g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1
5g
$1821.0 2023-09-15
Enamine
EN300-242796-1g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1
1g
$628.0 2023-09-15
Enamine
EN300-242796-5.0g
4-(3,4-difluorophenoxy)butan-1-amine
1153369-13-1 95%
5.0g
$1821.0 2024-06-19

Additional information on 4-(3,4-difluorophenoxy)butan-1-amine

Introduction to 4-(3,4-difluorophenoxy)butan-1-amine (CAS No. 1153369-13-1) in Modern Chemical and Pharmaceutical Research

4-(3,4-difluorophenoxy)butan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1153369-13-1, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a 4-(3,4-difluorophenoxy)butan-1-amine backbone, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of fluorine atoms in the phenyl ring enhances its metabolic stability and binding affinity, making it a valuable candidate for medicinal chemistry.

The 4-(3,4-difluorophenoxy)butan-1-amine structure combines a butylamine moiety with a difluorophenoxy group, creating a versatile scaffold for further chemical modifications. This compound has been explored in various research avenues, particularly in the synthesis of novel bioactive molecules. The 3,4-difluorophenoxy part of the molecule contributes to its lipophilicity and electronic properties, which are critical factors in drug design. Such characteristics make it an attractive intermediate for developing small-molecule inhibitors and other therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in interest for fluorinated compounds due to their improved pharmacokinetic profiles. 4-(3,4-difluorophenoxy)butan-1-amine exemplifies this trend, as its fluorine atoms enhance binding interactions with biological targets. This has led to its incorporation in several preclinical studies aimed at identifying new treatments for various diseases. The compound’s ability to modulate enzyme activity and receptor binding has been particularly noteworthy in the context of anti-inflammatory and anticancer therapies.

One of the most compelling aspects of 4-(3,4-difluorophenoxy)butan-1-amine is its potential as a building block for more complex molecules. Researchers have leveraged its structural framework to design derivatives with enhanced efficacy and selectivity. For instance, modifications at the butan-1-amine group have been investigated to improve solubility and tissue distribution. Similarly, variations in the 3,4-difluorophenoxy moiety have revealed new pharmacological activities, underscoring the compound’s versatility.

The synthesis of 4-(3,4-difluorophenoxy)butan-1-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core structure efficiently. Additionally, fluorination methods play a crucial role in introducing the necessary fluorine atoms with high precision. These synthetic strategies not only demonstrate the compound’s feasibility but also showcase the advancements in synthetic methodologies that enable complex molecule construction.

From a computational chemistry perspective, 4-(3,4-difluorophenoxy)butan-1-amine has been subjected to extensive molecular modeling studies. These simulations have provided insights into its interactions with biological targets at an atomic level. By predicting binding affinities and identifying key pharmacophores, researchers can optimize the compound’s therapeutic potential. Such computational approaches are integral to modern drug discovery pipelines, allowing for rapid screening and design iterations.

The pharmacological profile of 4-(3,4-difluorophenoxy)butan-1-amine is another area of active investigation. Initial studies have suggested that this compound exhibits promising activity against certain enzymes and receptors implicated in disease pathways. For example, its interaction with cytochrome P450 enzymes has been studied to assess metabolic stability and potential drug-drug interactions. Furthermore, its effects on neurotransmitter systems have been explored for potential applications in central nervous system disorders.

Future directions for research on 4-(3,4-difluorophenoxy)butan-1-amine include exploring its role in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could lead to more effective treatments. Additionally, investigating its behavior in vivo will provide crucial data on biodistribution and toxicity profiles. These studies are essential for translating preclinical findings into clinical applications.

The environmental impact of fluorinated compounds is also a consideration in their development. While fluorine atoms offer numerous benefits from a pharmacological standpoint, their persistence necessitates careful evaluation. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprints. Such sustainable practices are vital for ensuring that advancements in pharmaceutical chemistry align with broader ecological goals.

In conclusion, 4-(3,4-difluorophenoxy)butan-1-amine (CAS No. 1153369-13-1) represents a compelling example of how structural innovation can drive therapeutic progress. Its unique combination of chemical features makes it a valuable asset in drug discovery efforts across multiple therapeutic areas. As research continues to uncover new applications for this compound, 4-(3,4-difluorophenoxy)butan-1-aminesignificance is likely to grow further solidifying its place as a key player in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1153369-13-1)4-(3,4-difluorophenoxy)butan-1-amine
A994902
Purity:99%
Quantity:1g
Price ($):538.0